4-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes phenyl, piperidinyl, and triazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones.
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of phenyl and piperidinyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-[(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: Conversion of hydrazine groups to corresponding oxides.
Reduction: Reduction of double bonds or aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[(2E)-2-[(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Application in the development of novel materials with specific properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-[(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: shares similarities with other triazine derivatives and hydrazine-based compounds.
Uniqueness
- The unique combination of phenyl, piperidinyl, and triazinyl groups in this compound distinguishes it from other similar compounds. This unique structure may confer specific properties and applications that are not observed in other related compounds.
Properties
Molecular Formula |
C27H27N7O |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-N-[(E)-(3-phenoxyphenyl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H27N7O/c1-4-12-22(13-5-1)29-25-30-26(32-27(31-25)34-17-8-3-9-18-34)33-28-20-21-11-10-16-24(19-21)35-23-14-6-2-7-15-23/h1-2,4-7,10-16,19-20H,3,8-9,17-18H2,(H2,29,30,31,32,33)/b28-20+ |
InChI Key |
RHPQWQWIOXABSE-VFCFBJKWSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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